molecular formula C17H19NO B5746068 N-benzyl-N-methyl-2-(4-methylphenyl)acetamide

N-benzyl-N-methyl-2-(4-methylphenyl)acetamide

Cat. No.: B5746068
M. Wt: 253.34 g/mol
InChI Key: DTQHMEFTYIFURJ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C16H17NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its benzyl and methyl groups attached to an acetamide backbone, which contributes to its unique chemical properties .

Properties

IUPAC Name

N-benzyl-N-methyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14-8-10-15(11-9-14)12-17(19)18(2)13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQHMEFTYIFURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(4-methylphenyl)acetamide typically involves the reaction of benzyl chloride with N-methyl-2-(4-methylphenyl)acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-methyl-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-methylphenyl)acetamide
  • N-methyl-2-(4-methylphenyl)acetamide
  • N-benzyl-4-methylbenzamide

Uniqueness

N-benzyl-N-methyl-2-(4-methylphenyl)acetamide is unique due to the presence of both benzyl and methyl groups attached to the acetamide backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications .

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